2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole
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Overview
Description
2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole is an organic compound with the molecular formula C10H7Cl2NOS. It is a thiazole derivative that contains both chlorine and phenoxy groups, making it a compound of interest in various chemical and industrial applications.
Mechanism of Action
Target of Action
It is known that this compound is a necessary intermediate in the synthesis of second-generation neonicotinoid insecticides such as thiamethoxam, clothianidin, and chloronicotinyl . These insecticides primarily target the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects .
Mode of Action
Neonicotinoids act as agonists to nAChRs, causing overstimulation of these receptors, leading to paralysis and death in insects .
Biochemical Pathways
Neonicotinoids affect the signaling pathway of nAChRs, disrupting normal neuronal signaling in insects .
Pharmacokinetics
Neonicotinoids are generally well absorbed, widely distributed, metabolized, and excreted in insects .
Result of Action
Neonicotinoids cause overstimulation of nAChRs, leading to paralysis and death in insects .
Action Environment
Neonicotinoids are known to be highly stable and persistent in the environment, which can lead to prolonged exposure in non-target organisms .
Biochemical Analysis
Biochemical Properties
It is known that thiazole compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the thiazole compound and the biomolecules it interacts with .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 4-chlorophenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Scientific Research Applications
2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-[(4-chlorophenoxy)methyl]-1,3-thiazole
- 2-Bromo-5-[(4-chlorophenoxy)methyl]-1,3-thiazole
- 2-Chloro-5-[(4-bromophenoxy)methyl]-1,3-thiazole
Uniqueness
2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NOS/c11-7-1-3-8(4-2-7)14-6-9-5-13-10(12)15-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMJQKRHTZOCNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CN=C(S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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